molecular formula C9H19NO2 B13570636 Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate

Cat. No.: B13570636
M. Wt: 173.25 g/mol
InChI Key: BAQIBBSMRBMSPK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes an ethyl group, a methyl group, and an amino group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate typically involves the esterification of 2-methylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: 2-methylpropanoic acid

    Reduction: 2-methyl-2-[(propan-2-yl)amino]propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate can be compared with other esters, such as:

    Ethyl acetate: Commonly used as a solvent in laboratories.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Isopropyl butyrate: Used in perfumes and cosmetics.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl 2-methyl-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C9H19NO2/c1-6-12-8(11)9(4,5)10-7(2)3/h7,10H,6H2,1-5H3

InChI Key

BAQIBBSMRBMSPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NC(C)C

Origin of Product

United States

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